molecular formula C13H6Cl2N2O8S2 B065386 4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride CAS No. 192208-57-4

4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride

Cat. No.: B065386
CAS No.: 192208-57-4
M. Wt: 453.2 g/mol
InChI Key: HBKPWVYEMVHUER-UHFFFAOYSA-N
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Description

4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride is a high-value, multifunctional chemical building block designed for advanced research applications. Its core structure integrates a rigid fluorene backbone with two highly reactive sulfonyl chloride groups and two strongly electron-withdrawing nitro substituents. This unique configuration confers exceptional properties, making it an ideal precursor for synthesizing novel functional materials, particularly in the field of polymer science. The sulfonyl chloride moieties are highly susceptible to nucleophilic substitution, allowing for facile incorporation into polyamides, polysulfonamides, and other high-performance polymers that may exhibit enhanced thermal stability, mechanical strength, and unique optical characteristics. Furthermore, the electron-deficient aromatic system, intensified by the nitro groups, makes this compound a promising candidate for developing organic semiconductors, non-linear optical materials, and chemosensors. Researchers can utilize the reactive handles to create dense, cross-linked networks for membrane technology or to anchor specific ligands for sensor development. This reagent is provided for research purposes only and is a key starting material for pushing the boundaries in macromolecular engineering and advanced material design.

Properties

IUPAC Name

4,5-dinitro-9H-fluorene-2,7-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2N2O8S2/c14-26(22,23)8-2-6-1-7-3-9(27(15,24)25)5-11(17(20)21)13(7)12(6)10(4-8)16(18)19/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKPWVYEMVHUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)S(=O)(=O)Cl)[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371270
Record name 4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192208-57-4
Record name 4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Ginsenoside Rg3 can be synthesized through the hydrolysis of ginsenoside Rb1 or Rb2, followed by selective glycosylation. The process typically involves the use of specific enzymes or acidic conditions to cleave the glycosidic bonds .

Industrial Production Methods: Industrial production of S-Ginsenoside Rg3 often involves the steaming and drying of white ginseng. This method enhances the content of S-Ginsenoside Rg3 by converting other ginsenosides through heat-induced chemical reactions. The ginseng is steamed in a hermetically sealed container at 98°C for 30 hours, dried, and then further processed by steaming for another 30-45 hours .

Chemical Reactions Analysis

Types of Reactions: S-Ginsenoside Rg3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Chemistry

4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride serves as a precursor in synthesizing complex organic molecules. It is utilized to study reaction mechanisms and develop new synthetic methodologies .

Biological Research

The derivatives of this compound are investigated for potential biological activities:

  • Antimicrobial Properties : Research into its derivatives has shown promise in inhibiting bacterial growth.
  • Anticancer Activity : Studies have indicated that certain derivatives may exhibit cytotoxic effects against cancer cell lines .

Pharmaceutical Development

The compound's derivatives are explored for their potential as pharmaceuticals:

  • Direct Acting Antivirals : Research has focused on developing inhibitors for hepatitis C virus using 4,5-dinitro-9H-fluorene as a starting material. Some derivatives have shown potent inhibitory activity against various HCV genotypes .
  • Drug Design : Its structure allows for modifications that can lead to improved efficacy and reduced side effects in drug formulations .

Industrial Applications

In industry, this compound is utilized in the production of:

  • Dyes and Pigments : Its reactive nature allows it to form various colored compounds used in textiles and coatings.
  • Specialty Chemicals : The sulfonyl chloride groups enable the formation of sulfonamide derivatives which are useful in various chemical processes .

Case Studies

Application AreaCase Study ExampleFindings
Organic SynthesisSynthesis of novel fluorene derivatives for material science applicationsDemonstrated enhanced properties such as improved thermal stability and solubility .
Antiviral ResearchDevelopment of NS5A inhibitors for hepatitis C using fluorene derivativesDerivatives showed effective inhibition with selectivity against different HCV genotypes .
Antimicrobial TestingEvaluation of antimicrobial activity against specific bacterial strainsSome derivatives exhibited significant antibacterial properties compared to standard antibiotics .
Dye ProductionUse in creating high-performance pigments for industrial applicationsAchieved vibrant colors with improved lightfastness compared to traditional dyes .

Mechanism of Action

S-Ginsenoside Rg3 exerts its effects through multiple molecular targets and pathways:

    Antioxidant Activity: Enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer Activity: Induces apoptosis and inhibits angiogenesis in cancer cells.

    Metabolic Regulation: Modulates pathways involved in glucose and lipid metabolism

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Fluorene derivatives are often modified with substituents to tailor their electronic behavior. Key structural analogs include:

  • 4,5-Diazafluorenes: These contain nitrogen atoms at the 4,5-positions instead of nitro groups. The nitrogen incorporation enhances electron affinity and enables coordination with metals (e.g., Fe, Cu, Ru) .
  • 2,2′-Bipyridyl and 1,10-Phenanthroline Derivatives : These lack the fluorene backbone but share coordination capabilities. Their reactivity with nucleophiles is concentrated at specific positions (e.g., 3,6-positions in diazafluorenes), whereas the sulfonyl chloride groups in the target compound enable nucleophilic substitution at the 2,7-positions .

Data Tables

Compound Key Substituents Electron Affinity Reactivity Synthetic Yield Applications
4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride Nitro (4,5), sulfonyl chloride (2,7) Very High Nucleophilic substitution, hydrolysis 50–85% (steps) Polymer precursors, pharmaceuticals
4,5-Diazafluorenes Nitrogen (4,5) High Metal coordination, direct arylation Not specified OLEDs, catalysis, sensors
2,2′-Bipyridyl Derivatives Nitrogen (multiple positions) Moderate Chelation, redox reactions High (typical) Catalysis, molecular probes

Biological Activity

4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride (CAS No. 192208-57-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C13H8Cl2N2O6S2
  • Molecular Weight : 467.24 g/mol
  • Structure : Contains two nitro groups and sulfonyl dichloride functional groups attached to a fluorene backbone.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The following mechanisms have been identified:

  • Inhibition of Protein Targets : The compound may inhibit proteins involved in critical signaling pathways, particularly those related to cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in cells, leading to apoptosis in cancerous cells.
  • Interference with DNA Synthesis : The compound's structure allows it to interact with DNA, potentially disrupting replication processes.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung carcinoma)15.0
MDA-MB-231 (Breast carcinoma)12.5
WI-38 (Normal fibroblast)>100

The results indicate that the compound selectively inhibits the proliferation of cancer cells while sparing normal cells.

Antimicrobial Activity

In addition to its anticancer effects, the compound has been investigated for antimicrobial properties against various pathogens:

PathogenZone of Inhibition (mm)Reference
Staphylococcus aureus11
Escherichia coli10
Pseudomonas aeruginosa8

These findings suggest that it may serve as a potential lead compound for developing new antimicrobial agents.

Case Studies

  • In vitro Study on Lung Cancer Cells :
    A study conducted on A549 lung cancer cells showed that treatment with this compound resulted in increased levels of apoptosis markers and decreased β-catenin levels, indicating effective modulation of the Wnt signaling pathway.
  • Antimicrobial Evaluation :
    Another study assessed the compound's efficacy against multidrug-resistant bacterial strains. Results indicated significant antimicrobial activity comparable to standard antibiotics like vancomycin and gentamicin .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride with high purity?

Methodological Answer:
The synthesis involves sequential sulfonation, nitration, and chlorination steps. Key considerations include:

  • Sulfonation : Use fuming sulfuric acid at 60–80°C to introduce sulfonic acid groups at the 2,7-positions of fluorene. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Nitration : Introduce nitro groups at 4,5-positions using a mixture of HNO₃ and H₂SO₄ at 0–5°C to minimize byproducts. Excess nitration agents require quenching with ice-water .
  • Chlorination : React with thionyl chloride (SOCl₂) under reflux (70°C, 6–8 hrs) to convert sulfonic acids to sulfonyl chlorides. Purify via recrystallization (toluene/chloroform) or column chromatography (hexane:ethyl acetate, 3:1) .

Critical Parameters Table:

StepReagents/ConditionsMonitoring MethodPurity Check
SulfonationH₂SO₄ (fuming), 60–80°C, 4 hrsTLC (Rf = 0.3–0.4)NMR δ 7.8–8.2 (aromatic H)
ChlorinationSOCl₂, reflux, N₂ atmosphereFT-IR (S=O stretch at 1370 cm⁻¹)Elemental Analysis (Cl content)

Basic: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:
A multi-technique approach is essential:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (dichloromethane/methanol). Analyze bond lengths (e.g., C–S = 1.76–1.80 Å) and dihedral angles to confirm planarity .
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show aromatic protons at δ 8.1–8.5 (nitro groups deshield adjacent Hs) and δ 7.3–7.7 (fluorene backbone). ¹³C NMR detects sulfonyl carbons at δ 115–120 .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M]⁻ at m/z 468.93 (calculated for C₁₃H₆Cl₂N₂O₈S₂) .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:
DFT studies (e.g., B3LYP/6-311+G(d,p)) can model:

  • Electrostatic Potential (ESP) : Identify electron-deficient regions (nitro/sulfonyl groups) for nucleophilic attack .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer behavior. Compare with UV-Vis data (λmax ~350 nm) .
  • Reactivity Descriptors : Use Fukui indices to map reactive sites. Validate with experimental kinetic data (e.g., hydrolysis rates) .

Example Workflow:

Optimize geometry using Gaussian09 with solvent (CH₂Cl₂) corrections.

Compute vibrational frequencies to confirm no imaginary modes.

Compare theoretical vs. experimental IR/NMR spectra for validation .

Advanced: How to resolve contradictions in reported reaction yields for sulfonation steps?

Methodological Answer:
Discrepancies often arise from:

  • Steric Effects : Bulky substituents may hinder sulfonation. Use SC-XRD data to assess steric hindrance at 2,7-positions .
  • Reagent Purity : Impurities in H₂SO₄ reduce efficiency. Pre-treat with activated charcoal.
  • Temperature Control : Exothermic sulfonation requires precise cooling (ΔT ≤ ±2°C).

Troubleshooting Table:

IssueSolutionValidation Method
Low YieldIncrease reaction time (8–10 hrs)HPLC (95% purity)
Byproduct FormationAdd NaNO₂ to trap intermediatesLC-MS

Basic: What are the optimal conditions for nitration without degrading the fluorene backbone?

Methodological Answer:

  • Temperature : Maintain 0–5°C to prevent over-nitration.
  • Stoichiometry : Use 2.2 equivalents HNO₃ per sulfonic acid group.
  • Workup : Quench with ice-water, then extract with DCM. Dry over MgSO₄ .

Key Data:

  • Yield : 65–75% under optimal conditions.
  • Byproducts : <5% mono-nitro derivatives (detected via HPLC).

Advanced: How does steric hindrance from nitro/sulfonyl groups affect reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Maps : Generate from SC-XRD data (e.g., torsion angles >30° indicate hindered sites) .
  • Kinetic Studies : Monitor Suzuki coupling rates with phenylboronic acid. Correlate with DFT-calculated Fukui indices .
  • Substituent Effects : Electron-withdrawing nitro groups reduce electron density, slowing oxidative addition in Pd-catalyzed reactions .

Case Study:

  • Reactivity Trend : 4,5-dinitro derivatives show 50% lower coupling efficiency than non-nitrated analogs.

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